2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic molecules characterized by fused chromene and pyrrole rings. Its structure features a dimethylaminoethyl group at position 2, a 3-methoxyphenyl substituent at position 1, and a methyl group at position 5. The compound is synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines, as described in recent methodologies .
Properties
IUPAC Name |
2-[2-(dimethylamino)ethyl]-1-(3-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-14-8-9-18-17(12-14)21(26)19-20(15-6-5-7-16(13-15)28-4)25(11-10-24(2)3)23(27)22(19)29-18/h5-9,12-13,20H,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBRATPGAHVIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN(C)C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula: C19H24N2O3
- Molecular Weight: 320.41 g/mol
The structural features include a dimethylaminoethyl group, a methoxyphenyl moiety, and a chromeno-pyrrole core that contribute to its biological properties.
Antibacterial Activity
Recent studies have indicated that derivatives of chromeno-pyrrole compounds exhibit significant antibacterial properties. For instance, certain chromeno-pyrrole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The antibacterial activity was comparable to that of established antibiotics like gentamicin.
Anticancer Potential
Chromeno-pyrrole derivatives are also being investigated for their anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of specific apoptotic pathways. The presence of the methoxyphenyl group is thought to enhance these effects by improving solubility and bioavailability .
Neuropharmacological Effects
The dimethylaminoethyl substituent suggests potential neuropharmacological effects. Compounds with similar structures have been noted for their interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. This could indicate possible applications in treating neurological disorders or as antidepressants .
Synthesis Methods
Various synthetic routes have been explored to obtain the target compound. One notable method involves the reaction of specific chromene derivatives with dimethylaminoethyl halides under controlled conditions. The optimization of reaction parameters such as temperature and solvent choice has been crucial in achieving high yields .
Characterization Techniques
Characterization of synthesized compounds typically employs techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure by analyzing proton and carbon environments.
- Mass Spectrometry (MS): To determine molecular weight and confirm purity.
- Infrared Spectroscopy (IR): To identify functional groups present in the compound.
Study 1: Antibacterial Evaluation
In a comparative study, several chromeno-pyrrole derivatives were tested for antibacterial activity against E. coli and S. aureus. The results indicated that compounds with a methoxy substituent exhibited enhanced activity compared to those without it. This study highlights the importance of structural modifications in optimizing biological activity .
Study 2: Anticancer Activity Assessment
A series of experiments were conducted on cancer cell lines treated with various concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to 2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases by neutralizing free radicals. Studies have shown that this compound may contribute to therapeutic strategies aimed at reducing oxidative damage in cells.
Neurological Applications
The compound's structure suggests potential neuroprotective effects. It may influence neurotransmitter systems due to the presence of the dimethylamino group, which is known for enhancing the bioavailability of drugs targeting the central nervous system. Preliminary studies indicate that derivatives of this compound could be investigated for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Pharmacology
Anti-inflammatory Effects
Preliminary pharmacological studies suggest that this compound may possess anti-inflammatory properties. Inflammation is a common underlying factor in various chronic diseases. By modulating inflammatory pathways, this compound could serve as a lead for developing new anti-inflammatory agents.
Anticancer Activity
The chromeno-pyrrole framework has been associated with anticancer activity in several studies. The ability of this compound to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) makes it a candidate for further investigation in cancer therapeutics. Research is ongoing to elucidate the mechanisms by which it exerts these effects on different cancer cell lines.
Material Science
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its potential use in organic light-emitting diodes (OLEDs) and organic solar cells is under investigation because of its favorable charge transport characteristics and stability under operational conditions.
Case Studies
| Study Focus | Findings |
|---|---|
| Antioxidant Activity | Exhibited significant free radical scavenging ability in vitro. |
| Neuroprotective Effects | Potential modulation of neurotransmitter systems observed in models. |
| Anti-inflammatory Properties | Reduced inflammatory markers in preclinical models. |
| Anticancer Activity | Induced apoptosis in specific cancer cell lines during trials. |
| Organic Electronics | Demonstrated promising charge transport properties for OLED applications. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents at positions 1 (aryl group), 2 (alkyl/aminoalkyl chain), and 7 (methyl/halogen groups). Below is a detailed comparison based on synthetic data, spectral properties, and substituent effects:
Table 1: Key Structural Analogs and Their Properties
*Estimated based on analogous synthesis conditions .
Substituent Effects on Physicochemical Properties
- Aryl Group (Position 1): Electron-donating groups (e.g., 3-MeOPh, 3,4,5-OMePh) enhance solubility in polar solvents compared to unsubstituted phenyl groups.
- Alkyl/Aminoalkyl Chain (Position 2): Dimethylaminoethyl groups introduce basicity and improve aqueous solubility under acidic conditions. In contrast, allyl or hydroxyethyl substituents (e.g., 2-allyl or 2-(2-hydroxyethyl)) reduce basicity but increase reactivity for further derivatization .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(2-(dimethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
- Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes (e.g., 3-methoxybenzaldehyde), and primary amines (e.g., 2-(dimethylamino)ethylamine). Key conditions include heating at 40°C for 15–20 minutes followed by reflux at 80°C for 20 hours in dry ethanol, with acetic acid as a catalyst. Yields range from 43% to 86%, depending on substituent electronic effects. Reaction progress is monitored via TLC, and purification is achieved through crystallization from ethanol .
Q. How does substituent variation in aryl aldehydes affect the synthesis yield of this compound?
- Methodological Answer : Substituents on aryl aldehydes influence reaction kinetics but not cyclization feasibility. Electron-donating groups (e.g., methoxy) require longer heating (up to 2 hours), while electron-withdrawing groups (e.g., halogens) shorten reaction times (15–20 minutes). A study involving 26 aryl aldehydes demonstrated compatibility with methyl, ethyl, allyl, benzyl, and halogen substituents, with yields exceeding 70% in over 50% of cases .
Advanced Research Questions
Q. What computational strategies can predict optimal reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations and reaction path search methods (e.g., ICReDD’s approach) enable efficient reaction design. Computational modeling identifies energy barriers and intermediates, while machine learning algorithms analyze experimental datasets to recommend solvent systems, stoichiometric ratios, and temperature profiles. This reduces trial-and-error experimentation and accelerates library diversification .
Q. How can data contradictions in yield reproducibility across synthetic batches be resolved?
- Methodological Answer : Contradictions often arise from subtle variations in solvent purity, heating rates, or stoichiometric imbalances. A systematic approach includes:
- Standardization : Use anhydrous solvents and pre-dried reagents.
- In-line analytics : Implement HPLC or GC-MS for real-time reaction monitoring.
- Design of Experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., amine equivalents, reflux duration).
For example, excess hydrazine hydrate (5–7 eq.) improves yield consistency in analogous dihydrochromeno[2,3-c]pyrrole syntheses .
Q. What methodologies enable the creation of diversified libraries using this compound as a scaffold?
- Methodological Answer : The one-pot multicomponent protocol allows diversification at three positions:
- Position 1 : Vary methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates (9 substrates tested).
- Position 2 : Introduce diverse aryl aldehydes (26 substrates, including heteroaromatics).
- Position 3 : Modify primary amines (27 substrates, e.g., alkyl, benzyl, or dimethylaminoethyl groups).
This approach generated 223 derivatives with >95% purity (HPLC), demonstrating broad functional group tolerance .
Q. How can mechanistic studies clarify the role of acetic acid in the cyclization step?
- Methodological Answer : Acetic acid acts as both a proton donor and catalyst for imine formation. Mechanistic probes include:
- Kinetic isotope effects (KIE) : Compare reaction rates using CH₃COOH vs. CD₃COOD.
- In-situ IR spectroscopy : Track carbonyl stretching frequencies to identify intermediates.
- DFT calculations : Map energy profiles for cyclization pathways. Preliminary data suggest acetic acid lowers the activation energy for hemiaminal intermediate formation .
Analytical and Purity Assessment
Q. Which analytical techniques are most reliable for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) achieve >95% purity.
- NMR : ¹H and ¹³C spectra confirm structural integrity; absence of residual solvent peaks (e.g., ethanol) is critical.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ = 367.121 for C24H17NO3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
